Tricarbonyl(cyclooctatetraene)iron, or (COT)Fe(CO)3, is a well-defined organometallic complex featuring an iron(0) center coordinated to three carbonyl ligands and a tetrahapto (η4) cyclooctatetraene ring. As an orange-to-brown crystalline solid (melting point 93–95 °C), it serves as a versatile, isolable source of the reactive [Fe(CO)3] fragment . In industrial and advanced laboratory settings, it is primarily procured as a solid-state alternative to highly toxic, volatile liquid iron carbonyls for chemical vapor deposition (CVD) and as a highly soluble precursor for homogeneous catalysis. The lability of the uncoordinated diene moiety within the COT ligand makes it a highly active precatalyst for tandem isomerization reactions and photocatalytic systems, offering a distinct, quantifiable reactivity profile compared to standard diiron nonacarbonyl or cyclopentadienyl-protected iron complexes.
Procuring generic iron carbonyls as substitutes for (COT)Fe(CO)3 often introduces severe process bottlenecks. Iron pentacarbonyl (Fe(CO)5), while inexpensive, is a highly toxic, volatile liquid that requires rigorous EHS infrastructure and harsh thermal or photochemical activation to release the [Fe(CO)3] fragment [1]. Conversely, diiron nonacarbonyl (Fe2(CO)9) transfers [Fe(CO)3] under mild conditions but is virtually insoluble in all common organic solvents, forcing reactions into heterogeneous suspensions that suffer from poor kinetic control and severe scale-up limitations. Furthermore, strongly bound cyclopentadienyl precursors like [CpFe(CO)2]2 fail to generate open coordination sites rapidly enough for efficient catalytic turnover. (COT)Fe(CO)3 bridges these gaps by providing a bench-stable, highly soluble solid that cleanly delivers [Fe(CO)3] under controlled conditions without the ambient volatility of Fe(CO)5 or the insolubility of Fe2(CO)9.
For vapor-phase material deposition and large-scale synthesis, the physical state of the precursor dictates infrastructure costs. (COT)Fe(CO)3 is a crystalline solid with a melting point of 93–95 °C that sublimes cleanly under vacuum, allowing for precise mass-flow control without ambient vapor hazards. In direct contrast, the baseline alternative, Fe(CO)5, is a highly toxic liquid with a boiling point of 103 °C and a hazardous vapor pressure of ~21 mmHg at 20 °C, requiring specialized containment and posing severe inhalation risks. By utilizing (COT)Fe(CO)3, facilities achieve controlled[Fe(CO)3] delivery while bypassing the stringent EHS requirements associated with volatile liquid metal carbonyls.
| Evidence Dimension | Physical state and vapor pressure at 20 °C |
| Target Compound Data | Crystalline solid, negligible vapor pressure at ambient, sublimes cleanly in vacuo |
| Comparator Or Baseline | Fe(CO)5: Volatile liquid, ~21 mmHg vapor pressure at 20 °C |
| Quantified Difference | Elimination of ambient volatility and liquid-handling toxicity risks while maintaining vacuum sublimability |
| Conditions | Ambient storage (20 °C) and standard vacuum sublimation conditions |
Drastically reduces environmental, health, and safety (EHS) compliance costs and handling risks during procurement and scale-up of CVD/ALD processes.
The insolubility of standard transfer agents severely limits their utility in precision synthesis. Fe2(CO)9, the most common mild[Fe(CO)3] transfer agent, is entirely insoluble in standard organic solvents (e.g., THF, toluene, dichloromethane), necessitating heterogeneous slurry reactions that complicate kinetic monitoring and scale-up [1]. (COT)Fe(CO)3, conversely, is highly soluble in these standard solvents. This solubility enables the formulation of strictly homogeneous reaction mixtures, ensuring precise stoichiometric dosing, uniform heat transfer, and highly reproducible batch-to-batch yields in complex ligand-exchange processes.
| Evidence Dimension | Solubility in standard organic solvents (THF, toluene, DCM) |
| Target Compound Data | Highly soluble, forms homogeneous solutions |
| Comparator Or Baseline | Fe2(CO)9: Insoluble, forms heterogeneous suspensions |
| Quantified Difference | Shift from a 0% soluble heterogeneous slurry to a 100% homogeneous solution phase |
| Conditions | Standard organometallic reaction conditions in non-polar or weakly polar organic solvents |
Ensures batch-to-batch reproducibility and accurate concentration control in organometallic synthesis and catalysis.
The lability of the protective ligand is critical for generating active catalytic species in situ. In light-driven hydrogen generation from formic acid using an Ir-photosensitizer and PPh3/terpyridine additives, (COT)Fe(CO)3 acts as a highly active precatalyst, achieving a Turnover Number (TON) of 38 [1]. Under identical conditions, the strongly coordinated dimer[CpFe(CO)2]2 achieves a TON of only 5.3. The η4-coordination of the COT ligand allows for much more facile dissociation compared to the tightly bound cyclopentadienyl (Cp) ligand, rapidly exposing the active iron center for catalytic turnover.
| Evidence Dimension | Catalytic Turnover Number (TON) in H2 generation |
| Target Compound Data | TON = 38 |
| Comparator Or Baseline | [CpFe(CO)2]2: TON = 5.3 |
| Quantified Difference | 7.1-fold increase in catalytic turnover |
| Conditions | 60 μmol catalyst, PPh3/tpy (1:1:1), 5 mL 5HCO2H·2NEt3, 60 °C, 3 h, 300 W Xe lamp irradiation |
Demonstrates the compound's utility as a labile precatalyst for generating active, open-coordination iron sites in energy storage and photocatalytic applications.
Simple iron carbonyls often fail to accommodate bulky substrates due to steric crowding at the metal center. In the tandem isomerization-aldolization of allylic alcohols with aldehydes, standard Fe(CO)5 exhibits low reactivity with sterically hindered aldehydes. However, (COT)Fe(CO)3 serves as a highly active catalyst that significantly increases the scope of this process, providing high yields even for demanding, sterically congested substrates [1]. The specific steric and electronic profile of the COT ligand facilitates the necessary hydrogen shifts and C-C bond formations that simpler carbonyls cannot support.
| Evidence Dimension | Catalytic yield and scope for sterically hindered aldehydes |
| Target Compound Data | High yields and broad scope for bulky substrates |
| Comparator Or Baseline | Fe(CO)5: Inefficient/low yields for bulky aldehydes |
| Quantified Difference | Enables successful conversion of sterically hindered substrates that fail or stall with baseline Fe(CO)5 |
| Conditions | Tandem isomerization-aldol reaction of allylic alcohols |
Allows synthetic chemists to utilize a single iron catalyst for complex, bulky substrates without needing to switch to expensive precious metal alternatives.
Where this compound is the right choice for depositing iron oxide or metallic iron films in semiconductor or magnetic materials manufacturing, specifically when the facility requires a solid, vacuum-sublimable precursor to avoid the extreme toxicity and liquid-handling hazards of Fe(CO)5 .
Where this compound is the right choice for synthesizing novel iron-diene or iron-heteroatom complexes, particularly when the insolubility of Fe2(CO)9 prevents accurate stoichiometric dosing or causes scale-up issues in continuous-flow or large-batch reactors [1].
Where this compound is the right choice for in situ generation of active iron catalysts in hydrogen evolution reactions or CO2 reduction, leveraging the high lability of the COT ligand to achieve higher turnover numbers compared to Cp-protected iron dimers [2].
Where this compound is the right choice for the isomerization-aldolization of allylic alcohols, especially when dealing with sterically hindered aldehydes that poison or stall simpler iron carbonyl catalysts [3].
Irritant